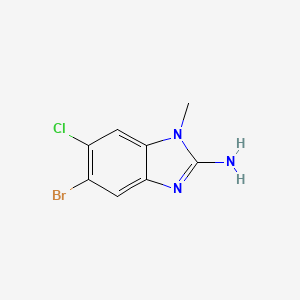

5-Bromo-6-chloro-1-methylbenzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-6-chloro-1-methylbenzimidazol-2-amine is a chemical compound with the CAS No. 2361825-36-5. It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves reactions between benzimidazole, aqueous formaldehyde, and an amine . Other methods include the copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 .Molecular Structure Analysis

Benzimidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole derivatives are key components in functional molecules used in various applications . The bonds formed during the formation of the imidazole are crucial . The ReactionCode format allows encoding and decoding a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .Aplicaciones Científicas De Investigación

Palladium-Mediated Amination for Receptor Ligands

Palladium-mediated amination of benzimidazoles, including derivatives similar to 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine, has been an effective method for synthesizing new (benzimidazolyl)amines. These compounds, particularly (benzimidazol-4(7)-yl)piperazine derivatives, have shown high affinity as ligands for the 5-HT1A receptor, indicating potential applications in developing therapeutic agents targeting neurological and psychiatric disorders (López-Rodríguez et al., 2000).

Synthesis of Antiviral Compounds

Research on disubstituted benzimidazole ribonucleosides has demonstrated the utility of related benzimidazole derivatives in synthesizing compounds with antiviral activities. These studies focused on compounds synthesized from chloro- and nitrobenzimidazole precursors, showing potential against human cytomegalovirus (HCMV) and herpes simplex virus type 1 without being cytotoxic at effective concentrations (Zou et al., 1996). This research highlights the role of halogenated benzimidazoles in developing new antiviral drugs.

Liquid Crystalline and Fire Retardant Materials

Studies on the synthesis of novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core have included derivatives of benzimidazole. These studies aim to explore the structural properties relationship affecting the mesophase behavior of compounds and their fire retardant capabilities. Compounds with different terminal substituents, such as alkoxy chains, have exhibited smectic A phase, indicating their potential as materials in displays and other electronic devices. Moreover, their high thermal stability and fire retardant properties make them suitable for safety-critical applications (Jamain et al., 2020).

Direcciones Futuras

Benzimidazole and its derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . The research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine and similar compounds may have potential for future drug development.

Mecanismo De Acción

Target of Action

Benzimidazoles are known to interact with a variety of biological targets. For example, some benzimidazoles are used as anthelmintic drugs, where they bind to the protein tubulin, inhibiting microtubule polymerization, which disrupts vital processes in parasitic worms .

Mode of Action

The interaction of benzimidazoles with their targets often results in the disruption of essential biological processes. In the case of anthelmintic benzimidazoles, the disruption of microtubule polymerization leads to the death of the parasitic worms .

Biochemical Pathways

Benzimidazoles can affect various biochemical pathways depending on their specific targets. For instance, by inhibiting microtubule polymerization, they can disrupt cell division and other processes dependent on the cytoskeleton .

Pharmacokinetics

The ADME properties of benzimidazoles can vary widely depending on their specific chemical structure. Some benzimidazoles are well absorbed and widely distributed in the body, while others might have different pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of benzimidazoles depend on their specific targets and mode of action. In general, they can lead to the death of targeted cells or organisms, or modulate specific cellular functions .

Action Environment

The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. Some benzimidazoles are also known to act as corrosion inhibitors, suggesting that they can interact with their environment in complex ways .

Propiedades

IUPAC Name |

5-bromo-6-chloro-1-methylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIOINJSFSMFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C1N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2708685.png)

![2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2708686.png)

![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2708687.png)

![(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2708691.png)

![1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2708695.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2708698.png)

![1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2708703.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2708707.png)